

Protocol for dissolving and storing G-1 compound.

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Compound of Interest				
Compound Name:	G-1			
Cat. No.:	B1239475	Get Quote		

Application Notes and Protocols: G-1 Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: **G-1** is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM and an EC50 of 2 nM.[1] It displays no significant activity at the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM, making it a valuable tool for studying GPER-specific signaling pathways and their physiological effects.[1] [2] **G-1** has been utilized in a variety of research areas, including cancer biology, neuroscience, and cardiovascular studies, to investigate cellular processes such as proliferation, migration, and apoptosis.[3][4][5] These application notes provide detailed protocols for the proper dissolution and storage of the **G-1** compound, as well as an overview of its signaling mechanisms.

G-1 Compound Properties

A summary of the key chemical and physical properties of **G-1** is provided below. This data is essential for accurate preparation of stock solutions and for understanding its biological activity.



Property	Value	Reference
Molecular Weight (M.Wt)	412.28 g/mol	[1]
Molecular Formula	C21H18BrNO3	[1]
Purity	≥98%	[1]
Solubility	Soluble to 100 mM in DMSO	[1]
Binding Affinity (Ki)	11 nM for GPER	[1][3]
EC50	2 nM for GPER	[1]
Storage Temperature	Store at -20°C	[1]

Protocol for Dissolving and Storing G-1

Proper handling and storage of **G-1** are crucial for maintaining its stability and activity. The following protocols outline the recommended procedures for preparing and storing stock solutions.

Materials Required

- **G-1** compound (solid powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, which can be further diluted to desired working concentrations.



Calculation: To determine the mass of **G-1** required, use the following formula, derived from the molarity equation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol).

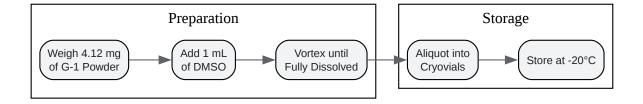
- Molecular Weight (MW): 412.28 g/mol
- Desired Concentration (C): 10 mM (or 0.01 mol/L)
- Desired Volume (V): 1 mL (or 0.001 L)

*Mass (mg) = 0.01 mol/L * 0.001 L * 412.28 g/mol * 1000 mg/g = 4.12 mg

Step-by-Step Procedure:

- Equilibrate the **G-1** vial to room temperature before opening to prevent moisture condensation.
- Carefully weigh out 4.12 mg of the **G-1** compound using an analytical balance.
- Transfer the weighed powder to a sterile microcentrifuge tube.
- Add 1.0 mL of anhydrous DMSO to the tube.
- Close the tube tightly and vortex thoroughly until the compound is completely dissolved. A
 brief sonication may be used if necessary.
- The resulting solution is a 10 mM stock of G-1.

Experimental Workflow: Stock Solution Preparation



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Caption: Workflow for preparing and storing a **G-1** stock solution.

Storage and Stability

- Solid Compound: Store the solid **G-1** powder at -20°C in a tightly sealed container, protected from light and moisture.[1]
- Stock Solution: Aliquot the DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C. When stored correctly, the DMSO stock solution is stable for several months.

Experimental Protocols and Recommendations Preparing Working Solutions

For cell culture experiments, the DMSO stock solution must be diluted into an aqueous buffer or culture medium. It is critical to ensure the final DMSO concentration is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Example Dilution (for a 1 µM working solution):

- Thaw a frozen aliquot of the 10 mM **G-1** stock solution at room temperature.
- Perform a serial dilution. For example, to make a 1 μM working solution in 10 mL of cell culture medium, you would use the C1V1 = C2V2 formula.
 - o C1 = 10 mM
 - \circ C2 = 1 μ M (0.001 mM)
 - V2 = 10 mL
 - $\circ~V1$ = (0.001 mM * 10 mL) / 10 mM = 0.001 mL = 1 μL
- Add 1 μL of the 10 mM stock solution to 10 mL of the final medium.
- Mix thoroughly by gentle inversion or pipetting before adding to cells. Always prepare fresh working solutions for each experiment.



Recommended Working Concentrations

The optimal concentration of **G-1** depends on the specific cell type and experimental design. The table below summarizes effective concentrations reported in the literature.

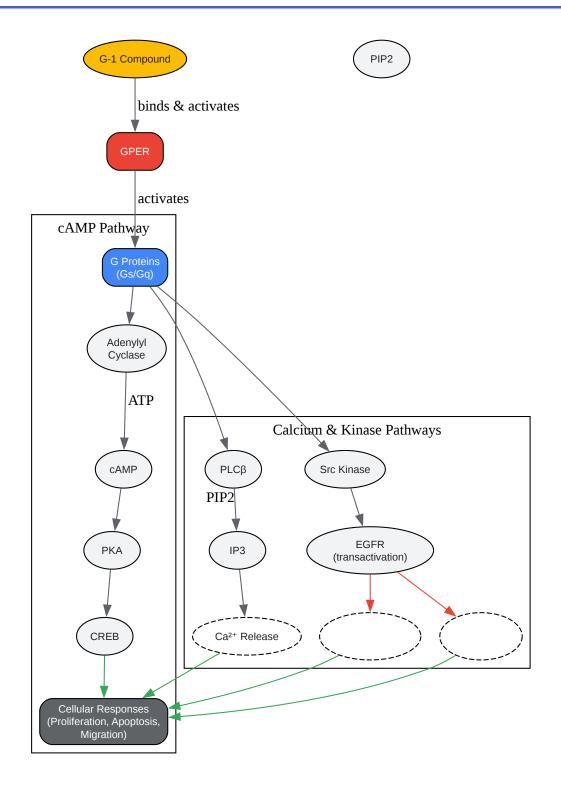
Application	Cell Type(s)	Effective Concentration	Reference
Inhibition of Cell Migration	SKBr3, MCF-7	IC ₅₀ = 0.7 nM, 1.6 nM	[1]
Inhibition of Cell Proliferation	MCF-7, SK-BR-3	1 μΜ	[3]
Induction of Apoptosis	GC-2 (spermatocyte cell line)	Not specified	[1]
Reduction of Cell Viability	A431, CAL-39	0.5 μM - 2.5 μM	[2]
Activation of Signaling Cascades	Various	100 nM - 1 μM	[3]

G-1 Signaling Pathways

G-1 selectively activates GPER, which is a seven-transmembrane G protein-coupled receptor. [4] Unlike nuclear estrogen receptors, GPER activation initiates rapid, non-genomic signaling cascades. Key pathways activated by **G-1** include the mobilization of intracellular calcium, stimulation of adenylyl cyclase to produce cAMP, and transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream kinases like ERK and PI3K. [3][4][6]

G-1 Induced GPER Signaling Network





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Caption: Key signaling pathways activated by **G-1** through the GPER.

Safety Precautions



G-1 is intended for laboratory research use only.[1] Standard laboratory safety practices should be followed when handling this compound.

- Work in a well-ventilated area, preferably under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of the powder and direct contact with skin and eyes.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

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- To cite this document: BenchChem. [Protocol for dissolving and storing G-1 compound.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239475#protocol-for-dissolving-and-storing-g-1-compound]

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